20-Hydroxyecdysone 2-acetate
Description
Overview of Ecdysteroid Class and Broader Biological Significance
Ecdysteroids are a class of polyhydroxylated steroids, which are steroid hormones primarily found in invertebrates. oup.commdpi.comencyclopedia.pubencyclopedia.pub The name "ecdysteroid" is derived from "ecdysis," the process of molting in insects, which these hormones control. nih.gov The first ecdysteroid, ecdysone (B1671078), was isolated from silkworm pupae in 1954. nih.gov Structurally, ecdysteroids are characterized by a cyclopentanoperhydrophenanthrene skeleton, a cis-junction of the A and B rings, and a 7-en-6-one chromophore. nih.gov
In arthropods, ecdysteroids are crucial hormones that regulate molting, metamorphosis, reproduction, and diapause. nih.govbioscientifica.comfrontiersin.org The most biologically active form in insects is 20-hydroxyecdysone (B1671079) (20E), which triggers developmental transitions by binding to a nuclear receptor complex. nih.gov This complex then regulates the expression of specific genes. nih.gov Beyond their role in development, ecdysteroids are also involved in stress resistance, longevity, and innate immunity in adult insects. nih.gov
Ecdysteroids are also found in many plant species, where they are known as phytoecdysteroids. oup.combioscientifica.com It is estimated that approximately 6% of plant species contain these compounds. bioscientifica.comscispace.com In plants, they are considered secondary metabolites that likely provide defense against insect predators by acting as endocrine disruptors or feeding deterrents. oup.commdpi.com Phytoecdysteroids can be found in various parts of the plant, including roots, leaves, and seeds, often in complex mixtures of related molecules. oup.commdpi.com The genus Silene is a notable source of a wide variety of ecdysteroids. oup.comresearchgate.net
Natural Occurrence and Research Importance of 20-Hydroxyecdysone 2-acetate (B119210)
20-Hydroxyecdysone 2-acetate is a naturally occurring phytoecdysteroid. medchemexpress.com It is an acetylated derivative of the more common 20-hydroxyecdysone. This compound has been isolated from various plant species, particularly within the genus Silene of the Caryophyllaceae family. oup.comacs.org For instance, it has been identified in Silene nutans, Silene otites, and Lychnis flos-cuculi, often alongside other major ecdysteroids like 20-hydroxyecdysone and polypodine B. acs.orgactahort.org
The presence of acetylated ecdysteroids like this compound suggests an active metabolic process in plants. researchgate.net Research into this specific compound is part of a broader investigation into the diversity and biological activities of phytoecdysteroids. One area of research has explored the effects of different ecdysterones, including this compound, on amyloid-β42 (Aβ42)-induced cytotoxicity. medchemexpress.com Studies have shown that 2-O-Acetyl-20-hydroxyecdysone can inhibit this cytotoxicity by promoting the formation of less toxic amyloid-β fibrils. medchemexpress.commedchemexpress.com Further research has also looked into its potential neuroprotective effects. researcher.life The study of such minor ecdysteroids contributes to understanding the structure-activity relationships within this class of compounds. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H46O8 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28?,29+/m0/s1 |
InChI Key |
TXLUXHSVMYTTCI-PGCRUPLYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)C(C)([C@@H](CCC(C)(C)O)O)O)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 20 Hydroxyecdysone 2 Acetate
Phytoecdysteroid Biosynthesis Pathways in Plants
Phytoecdysteroids are a class of chemicals synthesized by some plants, believed to serve as a defense mechanism against plant-eating insects. wikipedia.org The biosynthesis of these compounds, including the precursor to 20-Hydroxyecdysone (B1671079) 2-acetate (B119210), follows a complex series of biochemical reactions.
Precursor Utilization and Enzymatic Steps in Ecdysteroid Formation
Plants synthesize phytoecdysteroids through the mevalonate pathway, beginning with the precursor acetyl-CoA. wikipedia.orgnih.govnih.gov This pathway involves several key intermediates, including isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Through a series of condensation reactions, these units form squalene, which is then cyclized to produce sterols like cholesterol. nih.govmdpi.com Unlike insects, which must obtain sterols from their diet, plants can synthesize these precursors de novo. nih.govfrontiersin.org
The conversion of cholesterol into ecdysteroids such as 20-hydroxyecdysone (20E) involves a sequence of hydroxylation and oxidation steps. mdpi.compnas.org While the complete enzymatic pathway in plants is not fully elucidated, it is understood that cytochrome P450 monooxygenases play a crucial role in these terminal hydroxylation steps. pnas.org The biosynthesis of 20E is not necessarily restricted to specific organs or developmental stages, as studies in plants like Achyranthes japonica have shown that the incorporation of precursors into 20E occurs across various plant parts and growth phases. In spinach, 20E biosynthesis was found to be particularly active in the leaves of female plants during the late flowering stage. nih.gov
Mechanisms of Acetylation and Formation of 20-Hydroxyecdysone 2-acetate
The formation of this compound occurs through the esterification of the parent molecule, 20-hydroxyecdysone. In plants, phytoecdysteroids can be found in a free state or conjugated with organic acids or sugars. nih.govresearchgate.net This acetylation is a specific type of conjugation, where an acetyl group is added to one of the hydroxyl groups of the 20-hydroxyecdysone molecule. This process is catalyzed by specific enzymes, likely belonging to the acyltransferase family, which facilitate the transfer of an acetyl group, modifying the compound's structure and potentially its polarity and biological activity. The huge variety of phytoecdysteroid structures suggests a complex network of enzymes, including acyl transferases, that operate without strict substrate specificity.
Metabolism and Biotransformation of 20-Hydroxyecdysone and Acetylated Derivatives in Model Organisms
Once ingested, 20-hydroxyecdysone and its acetylated forms undergo extensive metabolic processing in both invertebrate and vertebrate systems. These transformations are key to understanding the compound's biological activity and clearance.
Metabolic Transformations in Invertebrate Systems (e.g., Conjugation, Dehydrogenation/Epimerization, Side-Chain Cleavage)
In insects, ingested ecdysteroids are subject to a range of detoxification and inactivation mechanisms. These metabolic transformations are crucial for insects to tolerate dietary phytoecdysteroids.
Key metabolic pathways in invertebrates include:
Conjugation: Ecdysteroids can be conjugated with phosphates or fatty acids. In the cotton leafworm (Spodoptera littoralis), ecdysteroids are inactivated by phosphorylation, with products characterized as ecdysteroid 2-phosphates and 22-phosphates. nih.gov Esterification with long-chain fatty acids at the C-22 position is another significant conjugation pathway, effectively rendering the hormone inactive. frontiersin.org
Dehydrogenation/Epimerization: A common transformation involves the oxidation of the 3β-hydroxyl group to a 3-dehydro intermediate, catalyzed by ecdysone (B1671078) oxidase. nih.govnih.gov This intermediate can then be reduced to form 3-epiecdysteroids (3α-hydroxy), which is an irreversible inactivation step, or be converted back to the original 3β-hydroxy form. nih.govnih.gov
Side-Chain Cleavage: While less common as an inactivation pathway for 20-hydroxyecdysone itself in insects, side-chain cleavage is a fundamental process in the biosynthesis of certain ecdysteroids and can occur as a metabolic step for other sterols.
| Metabolic Process | Description | Key Enzymes/Intermediates | Outcome |
|---|---|---|---|
| Conjugation | Addition of molecules like phosphates or fatty acids to the ecdysteroid structure. | Phosphotransferases, Ecdysteroid-22-O-acyltransferase | Inactivation, increased polarity for excretion. |
| Dehydrogenation/Epimerization | Conversion of the 3β-hydroxyl group to a 3-oxo group, followed by reduction to a 3α-hydroxyl group. | Ecdysone oxidase, 3-dehydroecdysone 3α-reductase | Irreversible inactivation. |
| Side-Chain Cleavage | Cleavage of the steroid side-chain, though less prominent for 20E inactivation compared to other steroids. | Cytochrome P450 enzymes | Formation of different steroid skeletons. |
Metabolic Transformations in Mammalian Experimental Models (e.g., Dehydroxylation, Conjugation, Excretion Kinetics)
In mammalian models such as mice and rats, ingested 20-hydroxyecdysone undergoes rapid and complex metabolism, primarily in the large intestine and the liver. biophytis.comnih.gov
The primary metabolic routes identified are:
Dehydroxylation: A significant metabolic step is the removal of the 14-hydroxyl group (14-dehydroxylation), a reaction carried out efficiently by microorganisms in the large intestine. biophytis.comnih.gov This leads to the formation of metabolites like 14-deoxy-20-hydroxyecdysone. biophytis.com
Side-Chain Cleavage: Ecdysteroids that possess a 20,22-diol, such as 20E, can undergo cleavage of the side-chain between carbons C-20 and C-22. This process results in the formation of metabolites known as poststerone and its 14-deoxy derivative. mdpi.comresearchgate.net
Conjugation: In the liver, 20E and its metabolites can undergo glucuronide conjugation. biophytis.com These conjugated forms are then excreted into the intestine via bile. biophytis.commdpi.com This process is part of an enterohepatic cycle, where the compounds can be deconjugated by intestinal bacteria and reabsorbed, which helps maintain low but persistent plasma levels. biophytis.com
Excretion Kinetics: The elimination of 20-hydroxyecdysone and its metabolites is relatively rapid. biophytis.com Studies in mice show that after injection, most of the compound is eliminated from the body within one day, primarily through fecal excretion. mdpi.com In humans, urinary excretion of ingested 20E is low, with one study noting that only about 1% of an administered dose was recovered in the urine. biophytis.com The half-life of 20E is short, though the entero-hepatic cycling can extend the presence of its metabolites in the body. biophytis.comnih.gov In calves, metabolites such as 14-deoxy-20-hydroxyecdysone were monitored for up to 6 days post-administration, indicating a longer detection window for metabolites compared to the parent compound. nih.gov
| Metabolic Process | Location | Key Metabolites | Significance |
|---|---|---|---|
| 14-Dehydroxylation | Large Intestine (Microbiota) | 14-deoxy-20-hydroxyecdysone, 14-deoxypoststerone | Major initial transformation step. biophytis.com |
| Side-Chain Cleavage | Liver / Intestine | Poststerone | Specific to ecdysteroids with a 20,22-diol group. mdpi.com |
| Conjugation | Liver | Glucuronide conjugates | Facilitates biliary excretion and enterohepatic circulation. biophytis.com |
| Excretion | Feces (primary), Urine (minor) | Parent compound and various metabolites | Rapid elimination from the body. mdpi.com |
Biological Activities and Molecular Mechanisms of Action in Research Models
Effects and Mechanistic Insights in Invertebrate Systems
20-Hydroxyecdysone (B1671079) (20E) is a crucial steroid hormone in invertebrates, particularly insects, where it orchestrates a wide array of developmental and physiological processes. Its primary role is in the regulation of molting and metamorphosis, but its influence extends to feeding behavior, metabolic homeostasis, and enzymatic activities.
Regulation of Insect Development, Molting, and Metamorphosis
20-Hydroxyecdysone is the principal molting hormone in insects, responsible for initiating and coordinating the molting process, which is essential for growth and development. youtube.com The precise timing and titer of 20E pulses are critical for the progression through larval instars and the eventual transition to pupal and adult stages. nih.govnih.gov
During larval development, periodic pulses of 20E trigger the shedding of the old cuticle and the formation of a new, larger one, allowing for an increase in body size. The nature of the molt, whether it is from one larval stage to another or a metamorphic molt (larva to pupa or pupa to adult), is determined by the hormonal milieu, particularly the presence or absence of juvenile hormone (JH). youtube.com When JH levels are high, a 20E pulse results in a larval-larval molt. Conversely, a decline in JH levels allows a 20E pulse to initiate metamorphosis. youtube.com
The transformation from the final larval instar to the pupa is a complex process triggered by a significant increase in the 20E titer. plos.org This hormonal surge initiates a cascade of gene expression changes that lead to the cessation of feeding, wandering behavior, and ultimately, pupariation. plos.org Studies in Drosophila melanogaster have revealed the presence of small, discrete pulses of 20E during the final larval instar that "commit" the larva to metamorphosis before the main, large pulse that triggers the physical changes. nih.govnih.gov In the lepidopteran pest Helicoverpa armigera, the 20E titer is low during the feeding stages and high during the wandering stage, underscoring its role in promoting pupation. plos.org
Receptor-Mediated Signaling via Nuclear Ecdysteroid Receptor (EcR) and Ultraspiracle Protein (USP/RXR)
The biological effects of 20-hydroxyecdysone are primarily mediated through a nuclear receptor complex composed of two proteins: the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle Protein (USP), which is the insect homolog of the vertebrate Retinoid X Receptor (RXR). mdpi.comwikipedia.org This heterodimeric complex functions as a ligand-activated transcription factor. wikipedia.org
Upon binding of 20E to the ligand-binding domain of EcR, the EcR-USP heterodimer undergoes a conformational change that allows it to bind to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. mdpi.comnih.gov This binding event then recruits co-activator proteins to initiate the transcription of a primary set of response genes. This initial transcriptional response triggers a broader, hierarchical cascade of gene expression that ultimately orchestrates the complex cellular and physiological events of molting and metamorphosis. wikipedia.org The expression of EcR and USP themselves is also regulated by 20E, creating a feedback loop that fine-tunes the cellular response to the hormone. researchgate.net
The EcR-USP signaling pathway is a central regulator of developmental transitions in insects and is a key target for the development of certain classes of insecticides that mimic the action of ecdysteroids. mdpi.comwikipedia.org
Interaction with G Protein-Coupled Receptors (GPCRs) such as Dopamine (B1211576) Receptor (DopEcR)
In addition to its well-characterized genomic actions via nuclear receptors, 20-hydroxyecdysone can also elicit rapid, non-genomic responses through interaction with G protein-coupled receptors (GPCRs) located on the cell membrane. One such receptor is the Dopamine Receptor (DopEcR), which has been shown to bind both dopamine and ecdysteroids. plos.orgnih.gov
Research in Helicoverpa armigera has demonstrated that 20E can bind to DopEcR to repress larval feeding and promote pupation. plos.org In this model, 20E competes with dopamine for binding to DopEcR. plos.org While dopamine binding to DopEcR promotes cell proliferation and larval feeding, 20E binding blocks the dopamine pathway and initiates the 20E signaling cascade. plos.orgnih.gov This interaction leads to a rapid increase in intracellular calcium ions and cyclic AMP (cAMP), as well as the activation of G proteins αs and αq. nih.gov The signaling through DopEcR can also influence the classical nuclear receptor pathway by promoting the binding of the EcR-USP complex to ecdysone response elements. nih.gov
The discovery of DopEcR as a membrane receptor for 20E has revealed a new layer of complexity in ecdysteroid signaling, providing a mechanism for the rapid behavioral and physiological changes observed in response to this hormone. plos.orgresearchgate.net
Modulation of Feeding Behavior and Hemolymph Metabolic Homeostasis
20-Hydroxyecdysone plays a significant role in modulating feeding behavior, particularly the cessation of feeding that precedes molting and metamorphosis. plos.org As the 20E titer rises before a molt, it acts to suppress the insect's appetite. In Helicoverpa armigera, this is achieved through the binding of 20E to the Dopamine Receptor (DopEcR), which represses the feeding-promoting effects of dopamine. plos.orgnih.gov The reduction in food consumption is a critical step in preparing the insect for the vulnerable period of ecdysis. Studies on the diamondback moth, Plutella xylostella, have also shown that exogenous 20E can decrease food consumption. researchgate.net
Beyond its effects on feeding, 20E is also a key regulator of metabolic homeostasis in the hemolymph (insect blood). In honeybee (Apis mellifera) larvae, treatment with 20E was found to alter the metabolic rate and lead to a significant upregulation of glucose levels in the hemolymph. nih.gov This is achieved by reprogramming glycometabolism, shifting the balance from glycolysis towards gluconeogenesis and glycogenolysis. nih.gov In the silkworm, Bombyx mori, 20E promotes the accumulation of glycogen (B147801) in the fat body and can decrease hemolymph trehalose (B1683222) levels. nih.gov These metabolic adjustments ensure that the insect has sufficient energy reserves to fuel the demanding processes of molting and metamorphosis.
Influence on Digestive and Detoxification Enzyme Activities in Pest Models
The ingestion of 20-hydroxyecdysone, often through the consumption of phytoecdysteroid-containing plants, can have significant impacts on the digestive and detoxification enzyme activities in insect pests. In the red flour beetle, Tribolium castaneum, a major pest of stored products, exposure to 20E in the diet led to a notable inhibition of alpha-amylase activity, an enzyme crucial for carbohydrate digestion. research-nexus.netnih.gov This inhibition of digestive enzymes, coupled with a reduction in soluble protein levels, contributes to the anti-feedant and growth-disrupting effects of the compound. research-nexus.netoup.com Similarly, in the silkworm, Bombyx mori, ecdysteroid ingestion dramatically suppressed protease activity in the larval midgut. mdpi.com
Ecological and Biotechnological Research Applications
Role of Phytoecdysteroids in Plant Defense Mechanisms Against Herbivory
Plants have evolved a sophisticated chemical warfare system to deter herbivorous insects, and phytoecdysteroids are a key component of this defense strategy. nih.govwikipedia.orgosmarks.net These compounds, including 20-Hydroxyecdysone (B1671079) 2-acetate (B119210), are structural analogues of insect molting hormones (ecdysteroids). nih.govmdpi.com When ingested by non-adapted insects, these plant-produced mimics disrupt the delicate hormonal balance that controls their development, leading to a range of detrimental effects. nih.govscialert.net
The primary mechanism of action involves the disruption of the molting process, known as ecdysis. wikipedia.org Insects rely on precise pulses of ecdysteroids to shed their exoskeleton and grow. Ingestion of phytoecdysteroids can lead to premature and incomplete molting, developmental abnormalities, reduced feeding, and ultimately, mortality. scialert.netoup.com This endocrine disruption serves as a potent defense for the plant, reducing the damage inflicted by herbivores.
While much of the research has focused on the more abundant 20-hydroxyecdysone, the presence of acetylated forms like 20-Hydroxyecdysone 2-acetate in plants suggests a nuanced defensive strategy. scialert.net Acetylation can alter the polarity and bioavailability of the compound, potentially enhancing its uptake and efficacy in insects. Furthermore, a study on the synthesis and biological activity of 20-hydroxyecdysone acetates, including the 2-acetate, found that the toxicity of the acetates was higher than that of 20-hydroxyecdysone against various microorganisms, hinting at a broader defensive role. nsc.ru
The production of these defensive compounds is not always constant. Plants can increase the synthesis and accumulation of phytoecdysteroids in response to herbivore attacks, a phenomenon known as induced defense. wikipedia.org This targeted response allows plants to conserve resources and deploy their chemical weapons when and where they are most needed.
Research into Agricultural Pest Management Strategies based on Ecdysteroid Disruption
The disruptive effect of phytoecdysteroids on insect physiology has not gone unnoticed by agricultural scientists. There is growing interest in harnessing these natural compounds for the development of novel and environmentally benign pest management strategies. scialert.netresearchgate.net The principle is straightforward: by introducing ecdysteroid analogues into the pest's environment or diet, their life cycle can be disrupted, leading to a reduction in crop damage.
Research in this area is exploring several avenues. One approach involves the direct application of ecdysteroid-based formulations to crops. These "biorational" pesticides would target specific physiological pathways in insects, potentially reducing the non-target effects associated with broad-spectrum synthetic insecticides. nih.gov A study investigating synthetic ecdysteroids for the sterilization of the boll weevil (Anthonomus grandis) found that a related compound, 2β,3β,14α-trihydroxy-5β-cholest-7-en-6-one 2-acetate, in combination with gamma irradiation, was highly effective. This highlights the potential of ecdysteroid acetates in integrated pest management programs.
Another strategy focuses on the development of crop varieties that are naturally resistant to pests. This can be achieved through conventional breeding or genetic engineering to enhance the production of endogenous phytoecdysteroids like this compound. researchgate.net By bolstering a plant's own chemical defenses, the need for external pesticide applications can be significantly reduced.
The table below summarizes the effects of 20-hydroxyecdysone, the parent compound of this compound, on a model insect pest, Tribolium castaneum, demonstrating the potential impacts of ecdysteroid disruption.
| Parameter | Effect of 20-Hydroxyecdysone Ingestion |
| Larval Mortality | Increased |
| Pupation Rate | Significantly Reduced |
| Adult Emergence | Significantly Reduced |
| Soluble Protein Levels | Decreased |
| Alpha-amylase Activity | Inhibited |
| Detoxification Enzymes | Disrupted |
Data based on a study on the effects of 20-hydroxyecdysone on Tribolium castaneum. oup.com
Advances in Plant Biotechnology for Sustainable Ecdysteroid Production
The promising applications of this compound and other phytoecdysteroids in agriculture and other fields are contingent on a sustainable and economically viable supply. While extraction from plant sources is a traditional method, it can be inefficient and subject to environmental variability. nih.gov Consequently, researchers are turning to plant biotechnology to develop robust and controlled production systems.
Plant cell and tissue culture techniques offer a promising alternative. openagrar.demdpi.com By growing plant cells in controlled bioreactors, it is possible to produce specific compounds like this compound year-round, without the need for agricultural land. openagrar.de Scientists are exploring various strategies to enhance the yield of these cultures, including the optimization of growth media and the use of elicitors—compounds that stimulate the production of secondary metabolites. researchgate.net
Metabolic engineering is another powerful tool being employed to boost ecdysteroid production. This involves the genetic modification of plants or microorganisms to enhance the expression of key enzymes in the ecdysteroid biosynthetic pathway. researchgate.net For instance, researchers are investigating the potential of introducing plant-derived genes into yeast or bacteria to create microbial "factories" for the production of these valuable compounds. While still in the research and development phase for this compound specifically, these advanced biotechnological approaches hold the key to unlocking the full potential of this and other important phytoecdysteroids.
Q & A
Q. How can 20-hydroxyecdysone 2-acetate be reliably identified and quantified in plant or animal extracts?
Methodological Answer:
- Chromatographic Techniques : Use HPLC-MS/MS with an Agilent 1200 chromatograph coupled to a Thermo TSQ Quantum Access MAX mass detector. A 98.93% purity standard (e.g., J&K Scientific) is recommended for calibration. Data should be processed via Xcalibur software for peak integration and quantification .
- Structural Confirmation : Combine NMR (e.g., 1H, 13C) and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. Cross-reference spectral data with literature reports for ecdysteroid derivatives .
Q. What are the primary natural sources of this compound?
Methodological Answer:
- Plant Sources : Isolate from species like Silene otites and Ajuga macrosperma var. breviflora using methanol/water extraction followed by SPE (Solid-Phase Extraction) and preparative HPLC .
- Marine Sources : Extract from zoanthids (Parazoanthus axinellae) via ethanol partitioning and silica gel chromatography. Metabolomic profiling via LC-MS can differentiate acetylated ecdysteroids from other derivatives .
Q. What are the critical physicochemical properties of this compound for experimental design?
Methodological Answer:
-
Key Properties :
Property Value Molecular Formula C29H46O8 Molecular Weight 522.68 g/mol Solubility Sparingly soluble (0.24 g/L at 25°C) Stability Store at 2–8°C in powder form Melting Point 218–220°C -
Handling Precautions : Use gloves and protective equipment to avoid contamination; avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How does this compound modulate amyloid-β (Aβ) cytotoxicity, and what experimental models validate this bioactivity?
Methodological Answer:
- Mechanistic Studies : Perform cell-based assays (e.g., SH-SY5Y neuronal cells) to assess Aβ oligomerization inhibition. Use Thioflavin T fluorescence to monitor fibril formation.
- Data Interpretation : Compare treated vs. untreated cells via Western blotting (e.g., Aβ42 levels) and cytotoxicity assays (MTT/LDH). The compound promotes Aβ fibrogenesis, reducing cytotoxic aggregates .
Q. What experimental strategies resolve contradictions in reported bioactivity of acetylated ecdysteroids across species?
Methodological Answer:
- Species-Specific Profiling : Conduct comparative metabolomics on Silene repens and Parazoanthus axinellae to identify acetyltransferase activity variations. Use RNA-seq to correlate enzyme expression with metabolite abundance .
- Dose-Response Analysis : Test this compound at 0.1–100 µM in insect vs. mammalian models (e.g., Drosophila vs. human cell lines) to assess divergent signaling pathways .
Q. How can extraction yields of this compound be optimized while minimizing degradation?
Methodological Answer:
- Optimized Workflow :
- Extraction : Use 70% ethanol with 0.1% formic acid to enhance solubility and stability.
- Purification : Employ reverse-phase C18 columns for HPLC, adjusting gradient elution (e.g., 20–100% acetonitrile in 30 min).
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and UPLC-UV quantification .
Q. What role does this compound play in ecological interactions, and how can this be studied in situ?
Methodological Answer:
- Field Studies : Collect Parazoanthus axinellae morphotypes from Mediterranean reefs. Use LC-MS to correlate ecdysteroid profiles with predator deterrence assays (e.g., fish feeding trials) .
- Metabolite Tracking : Isotope labeling (e.g., 13C-acetate) in Silene species to trace acetylation dynamics under herbivory stress .
Q. What pharmacological models are suitable for studying the protein turnover effects of this compound?
Methodological Answer:
- In Vivo Models : Administer this compound (1–10 mg/kg) to growing pigs. Measure whole-body protein synthesis/decay via 15N-glycine tracer and urinary 3-methylhistidine analysis.
- Statistical Analysis : Apply the U-criterion (Mann-Whitney test) to compare experimental vs. control groups. Note that biosynthetic processes dominate despite increased protein degradation .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported solubility and stability of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
